molecular formula C10H4ClF2NO2 B3098007 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid CAS No. 132669-25-1

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid

Cat. No.: B3098007
CAS No.: 132669-25-1
M. Wt: 243.59 g/mol
InChI Key: ALWUTFXRAKXRNG-UHFFFAOYSA-N
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Description

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H4ClF2NO2. It is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound is characterized by the presence of chlorine and fluorine atoms on the quinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the quinoline ring. One common method is the cyclization of 4,5-difluoro-2-nitrobenzoic acid, followed by chlorination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and halogenation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product. Industrial methods often focus on cost-effectiveness and scalability while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific catalysts to enhance the reaction efficiency .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its biological activities, such as antibacterial and antiviral properties.

    Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes, such as catalysts and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-6,7-difluoroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-9-5(10(15)16)1-4-2-6(12)7(13)3-8(4)14-9/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWUTFXRAKXRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of potassium permanganate (115 g) in water (1.215 liters) is added in the course of 1 hour to a stirred suspension, cooled to 10° C., of 2-chloro-6,7-difluoro-3-formyl-1,4-dihydro quinoline (70.18 g) in N aqueous potassium hydroxide solution (970 cc) while the temperature is maintained at between 10° and 14° C. The temperature is allowed to rise to approximately 20° C. and the mixture is stirred for a further 30 minutes at this temperature. Sodium dithionite (38.5 g) is added and the mixture is stirred for 10 minutes at a temperature in the region of 20° C., filtered through diatomaceous silica and washed with water (3×200 cc). The filtrate and the aqueous washing phases are combined and treated with 35% strength aqueous hydrochloric acid solution (140 cc). The precipitate formed is extracted with ethyl acetate (4×800 cc). The combined organic extracts are washed with water (2×500 cc), dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at 50° C. The residue is taken up with ethyl ether (400 cc), drained and washed with the same solvent (2×200 cc). 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid (49.2 g) is obtained in the form of a beige solid, m.p. 232° C., which is used without further purification for the subsequent steps.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
1.215 L
Type
solvent
Reaction Step One
Name
2-chloro-6,7-difluoro-3-formyl-1,4-dihydro quinoline
Quantity
70.18 g
Type
reactant
Reaction Step Two
Quantity
970 mL
Type
solvent
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 115 g of potassium permanganate in 1.215 liters of water is added in the course of 1 hour, while keeping the temperature between 10° and 14° C., to a stirred suspension, cooled to 10° C., of 70.18 g of 2-chloro-6,7-difluoro-3-formyl-1,4-dihydroquinoline in 970 cm3 of N aqueous potassium hydroxide solution. The temperature is allowed to rise to about 20° C. and the mixture is stirred for a further 30 minutes at this temperature. 38.5 g of sodium dithionite are added, the mixture is stirred for 10 minutes at a temperature close to 20° C. and filtered through diatomaceous silica and the filter cake is washed with 3 times 200 cm3 of water. The filtrate and the aqueous washing phases are combined and 140 cm3 of 35% aqueous hydrochloric acid solution are added. The precipitate formed is extracted with 4 times 800 cm3 of ethyl acetate. The combined organic extracts are washed with twice 500 cm3 of water, dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at 50° C. The residue is taken up in 400 cm3 of diethyl ether, drained and washed with twice 200 cm3 of the same solvent. 49.2 g of 2-chloro-6,7-difluoroquinoline-3-carboxylic acid are obtained in the form of a beige solid melting at 232° C., which is used for the subsequent steps without further purification.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
1.215 L
Type
solvent
Reaction Step One
Name
2-chloro-6,7-difluoro-3-formyl-1,4-dihydroquinoline
Quantity
70.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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